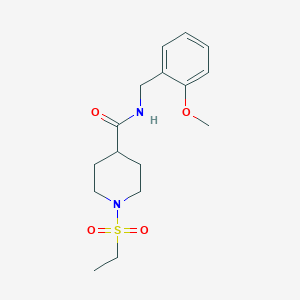![molecular formula C13H19NO2S B4424678 N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4424678.png)
N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide
Vue d'ensemble
Description
N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide, also known as CMFA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CMFA is a thioacetamide derivative that has been synthesized through various methods and has been shown to have promising effects in scientific research applications.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide is not fully understood, but it has been suggested that it may act as a modulator of various signaling pathways involved in inflammation, apoptosis, and oxidative stress. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and apoptosis. This compound has also been shown to increase the expression of heme oxygenase-1 (HO-1), an enzyme involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to increase the expression of HO-1, which has anti-oxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-diabetic effects in scientific research studies. Another advantage of using this compound in lab experiments is its relatively simple synthesis method and high yield. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are various future directions for research on N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its anti-inflammatory, anti-tumor, and anti-oxidant effects. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and inflammatory disorders. Additionally, future research could focus on developing more effective and efficient synthesis methods for this compound and improving its solubility in water for better bioavailability.
Applications De Recherche Scientifique
N-cyclohexyl-2-[(2-furylmethyl)thio]acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study found that this compound had anti-tumor effects by inducing apoptosis in human lung cancer cells. This compound has also been studied for its potential as an anti-oxidant and anti-diabetic agent.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(furan-2-ylmethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-13(14-11-5-2-1-3-6-11)10-17-9-12-7-4-8-16-12/h4,7-8,11H,1-3,5-6,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMPRZDMUMHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)


![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B4424639.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)


![methyl 4-{[(2,3-dichlorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4424677.png)
![ethyl 4-[2-(4-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4424691.png)
![N-(4-fluorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4424707.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4424712.png)
![N-isopropyl-2,3-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4424719.png)